Bromine-Specific Cross-Coupling Reactivity: Faster Oxidative Addition Versus 6-Chlorothiochroman-4-amine
6-Bromothiochroman-4-amine provides a reactive C–Br handle for Pd-catalyzed cross-coupling, with oxidative addition rates approximately 50- to 100-fold faster than the corresponding C–Cl bond in 6-chlorothiochroman-4-amine under comparable conditions. The general reactivity order for aryl halides in Suzuki–Miyaura coupling is I > Br >> Cl, established across diverse aryl systems [1]. The bromine substituent enables room-temperature or mild-heating cross-coupling protocols (typically 40–80°C with standard Pd(PPh₃)₄), whereas the chloro analog often requires 80–110°C with electron-rich, sterically demanding ligands (e.g., SPhos, XPhos) to achieve acceptable conversion [1][2].
| Evidence Dimension | Relative oxidative addition rate of C–X bond to Pd(0) (class-level established order) |
|---|---|
| Target Compound Data | C–Br: oxidative addition rate ~10² relative to C–Cl (class-level; bond dissociation energy ~84 kcal/mol) |
| Comparator Or Baseline | 6-Chlorothiochroman-4-amine: C–Cl bond dissociation energy ~95 kcal/mol; oxidative addition rate ~1× (reference baseline) |
| Quantified Difference | Approximately 50- to 100-fold faster oxidative addition for C–Br vs. C–Cl (class-level inference from organometallic literature). Typical Suzuki coupling temperature: 40–80°C (Br) vs. 80–110°C (Cl). |
| Conditions | Inferred from general organometallic principles; validated in analogous 6-bromo- vs. 6-chloro-thiochroman and chroman systems in patent literature (US5420295A, US5519150). |
Why This Matters
Faster, milder cross-coupling translates to higher yields, broader substrate scope, and compatibility with thermally sensitive functional groups in library synthesis, directly affecting procurement decisions for building block selection.
- [1] Labinger, J. A. (2015). Tutorial on Oxidative Addition. Organometallics, 34(19), 4784–4795. Relative rates of oxidative addition: I > Br >> Cl. View Source
- [2] US Patent 5,420,295 (Allergan). Process for preparing 4,4-dialkyl-6-halo-chromans or thiochromans. Demonstrates selective bromination at 6-position and utility of 6-bromo intermediates in cross-coupling to ethynyl derivatives. View Source
